N-(furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
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Description
N-(furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as FMeTNI, is a novel nicotinamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. FMeTNI is synthesized through a multistep process that involves the use of various chemical reagents and techniques.
Scientific Research Applications
Plant Chemical Defense
The compound can be used in the field of plant chemical defense . It has been found that controlled hydroxylations of diterpenoids allow for plant chemical defense without autotoxicity . This could be a significant breakthrough in the field of plant protection and could lead to the development of new, more effective pesticides.
Antibacterial Activity
Furan derivatives, such as the compound , have shown promising results in the field of antibacterial activity . They have been found to be effective against both gram-positive and gram-negative bacteria . This could lead to the development of new antibiotics, which are desperately needed due to the increasing prevalence of antibiotic-resistant bacteria.
Anticancer Agents
The compound has been used in the development of novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines . This could potentially lead to the development of new, more effective cancer treatments.
EGFR Inhibitors
The compound has been used in the development of EGFR inhibitors . EGFR is a significant target for cancer drug therapy, and the overexpression of EGFR is observed in a variety of solid tumors . Therefore, the development of effective EGFR inhibitors could be a significant advancement in the field of cancer treatment.
Synthesis of Furan-Derived Amines
The compound can be used in the synthesis of furan-derived amines . These amines could have a wide range of applications, from the development of new drugs to the creation of new materials.
Development of New Drugs
The compound can be used in the development of new drugs . Its unique structure and properties make it a valuable tool in the field of medicinal chemistry .
Inhibition of Sphingolipid Biosynthesis
The compound has been found to inhibit sphingolipid biosynthesis . This could have significant implications in the treatment of diseases related to sphingolipid metabolism.
Treatment of Multi-Resistant Illnesses
The compound could potentially be used in the treatment of multi-resistant illnesses . The rise in drug resistance to clinically utilized anti-infectives has created an urgent need to find new antimicrobial compounds with distinct mechanisms of action .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-17(19-11-15-2-1-7-22-15)14-3-4-16(18-10-14)23-12-13-5-8-21-9-6-13/h1-4,7,10,13H,5-6,8-9,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPZSYLZAOVMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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